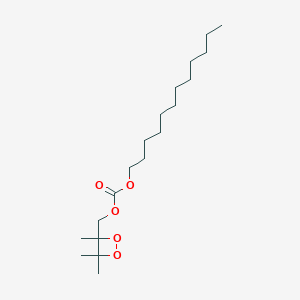
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester: is a complex organic compound known for its unique structure and properties This compound features a dodecyl chain attached to a carbonic acid ester, which is further linked to a 3,4,4-trimethyl-1,2-dioxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps:
Formation of the Dioxetane Ring: The dioxetane ring can be synthesized through the reaction of suitable precursors under controlled conditions. For instance, the reaction of a ketone with a peroxide in the presence of a catalyst can yield the dioxetane ring.
Esterification: The dodecyl chain is introduced through an esterification reaction. This involves reacting dodecanol with carbonic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.
Coupling: The final step involves coupling the dioxetane ring with the dodecyl ester. This can be achieved through a nucleophilic substitution reaction where the dioxetane moiety is introduced to the ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxetane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its chemiluminescent properties, which are useful in analytical techniques and sensors.
Biology
In biological research, it can be used as a probe to study oxidative stress and other biochemical processes.
Medicine
Industry
In the industrial sector, it can be used in the development of new materials and coatings that require specific chemical properties.
Mechanism of Action
The mechanism by which carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects is primarily through its ability to undergo chemiluminescent reactions. The dioxetane ring, upon decomposition, releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, dodecyl methyl ester
- Carbonic acid, dodecyl ethyl ester
- Carbonic acid, dodecyl propyl ester
Uniqueness
What sets carbonic acid, dodecyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester apart is the presence of the dioxetane ring, which imparts unique chemiluminescent properties not found in the other similar compounds. This makes it particularly valuable in applications requiring light emission, such as in sensors and imaging technologies.
Properties
CAS No. |
109123-67-3 |
|---|---|
Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
dodecyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C19H36O5/c1-5-6-7-8-9-10-11-12-13-14-15-21-17(20)22-16-19(4)18(2,3)23-24-19/h5-16H2,1-4H3 |
InChI Key |
DFFWXYPOSUQSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)OCC1(C(OO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















